4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCMEOZULXJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602326 | |
| Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147005-92-3 | |
| Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147005-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Introduction of the Chloromethyl Group via Alkylation
In cases where the chloromethyl group is absent in the precursor, it can be introduced post-cyclization. A 2-methylthio derivative, such as 4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine, serves as an intermediate. Treatment with chlorine gas in dichloromethane at 0°C selectively replaces the methylthio group with a chloromethyl moiety via radical substitution.
Reaction Conditions :
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Chlorinating Agent : Cl₂ gas (1.2 equiv)
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Solvent : Dichloromethane
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Temperature : 0°C to room temperature
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Catalyst : None required
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Yield : 50–65%
Industrial-Scale Synthesis and Process Optimization
For large-scale production, continuous flow reactors enhance the safety and efficiency of exothermic chlorination steps. A representative workflow involves:
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Cyclocondensation : Conducted in a high-temperature flow reactor (residence time: 30 minutes).
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Chlorination : POCl₃ is introduced via a controlled feed system to maintain temperature <100°C.
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Purification : Continuous liquid-liquid extraction removes phosphorylated byproducts, followed by vacuum distillation to isolate the final compound.
Advantages of Flow Chemistry :
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Improved Heat Management : Mitigates thermal degradation.
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Higher Throughput : 5–10 kg/hour production capacity.
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Purity : ≥98% by HPLC analysis.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of major methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Cyclocondensation + POCl₃ | 70–80 | 95–98 | High | Moderate |
| Post-Cyclization Alkylation | 50–65 | 90–93 | Moderate | High |
| Friedel-Crafts Alkylation | 40–55 | 85–90 | Low | Low |
Cyclocondensation followed by POCl₃ chlorination emerges as the most viable route for industrial applications due to its balance of yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine has been investigated for its potential as an antiviral agent and anticancer drug :
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against various viral strains by inhibiting essential viral enzymes.
- Anticancer Properties : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines. For example, compounds derived from this scaffold demonstrated significant cytotoxic effects against breast cancer cells (MDA-MB-231), with IC50 values indicating effective proliferation inhibition.
Biological Research
The compound has been explored for its potential in treating infectious diseases:
- Antileishmanial Activity : Research at Walter Reed Army Institute focused on synthesizing derivatives aimed at selectively inhibiting Leishmania parasites while sparing mammalian cells. Compounds were tested for their effectiveness in suppressing parasite growth.
Agricultural Applications
The compound's derivatives are being studied as potential agricultural chemicals , particularly for their ability to act as herbicides or fungicides due to their biological activity against plant pathogens.
Materials Science
In the field of materials science, this compound is being researched for its use in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The biological and chemical properties of thieno[3,2-d]pyrimidine derivatives are heavily influenced by substituents at positions 2 and 4. Below is a detailed comparison of key analogues:
Table 1: Structural and Functional Comparison
Anticancer Activity
- This compound: The chloromethyl group enables facile functionalization with nucleophiles (e.g., piperazine), forming derivatives with anticancer activity. For example, piperazine-linked analogues inhibit protein tyrosine kinases, a target in cancer therapy .
- 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine: The CF₃ group enhances lipophilicity and metabolic stability, contributing to EGFR inhibition (IC₅₀ ~416 nM). However, it is less potent than erlotinib (IC₅₀ ~167 nM) .
- Pyrido-fused analogues: Compounds like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines show dual EGFR/ErbB2 inhibition, with IC₅₀ values as low as 14 nM .
Antimicrobial Activity
- Thieno[3,2-d]pyrimidines with methylthio or chlorophenyl substituents exhibit activity against gram-positive and gram-negative bacteria. For example, some derivatives show efficacy comparable to reference antibiotics like doxorubicin .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP (3.36 ) compared to the chloromethyl derivative, enhancing membrane permeability .
- Reactivity : Chloromethyl-substituted compounds undergo nucleophilic substitution more readily than methylthio or aryl-substituted analogues due to the labile C-Cl bond .
Case Studies in Drug Development
- EGFR Inhibitors: Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines (e.g., compound 152) show potent EGFR inhibition (IC₅₀: 14 nM) and oral bioavailability, highlighting the impact of substituents on activity .
- Antiplasmodial Agents: 4-Chloro-2-(trichloromethyl)thieno[3,2-d]pyrimidine derivatives demonstrate antiplasmodial activity, though specificity remains a challenge .
Biological Activity
4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure, characterized by the presence of chlorine and chloromethyl substituents. This unique structure contributes to its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies have shown that derivatives of thieno[3,2-d]pyrimidines possess potent activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant | |
| Escherichia coli | Significant | |
| Mycobacterium tuberculosis | Moderate |
2. Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication by targeting specific enzymes essential for viral life cycles. This positions it as a candidate for further development in antiviral therapies .
3. Anticancer Activity
This compound has shown promise in anticancer research. Its derivatives have been studied for their ability to interfere with cellular processes related to tumor growth. In vitro assays indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Table 2: Anticancer Activity Findings
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A431 (vulvar carcinoma) | 5.0 | Induction of apoptosis | |
| MCF-7 (breast carcinoma) | 3.5 | Cell cycle arrest |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and viral replication.
- Cellular Pathway Modulation : Its structural features allow it to bind effectively to active sites on proteins, modulating their functions and influencing critical signaling pathways in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics against resistant bacterial strains .
- Cancer Research : In a preclinical trial involving various cancer cell lines, compounds derived from this compound showed a marked reduction in cell viability compared to untreated controls .
Q & A
Q. Table 1. Comparative Yields for Chlorination Methods
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thieno[3,2-d]pyrimidin-4-one | POCl₃ + pyridine | Toluene | 110 | 92 | |
| Thieno[3,2-d]pyrimidin-4-one | Oxalyl chloride | DCM | 40 | 85 |
Q. Table 2. Biological Activity of Select Derivatives
| Derivative | Target Kinase | IC₅₀ (nM) | Selectivity (vs. Off-Targets) | Reference |
|---|---|---|---|---|
| 4-Chloro-2-(CF₃)-analog | EGFR | 12 | 50x over HER2 | |
| 4-Methoxy-2-(CH₂Cl)-analog | CDK2 | 150 | 5x over CDK4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
